molecular formula C10H14BrN3O2S B1327043 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218124-12-9

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1327043
CAS No.: 1218124-12-9
M. Wt: 320.21 g/mol
InChI Key: ZAYBVFKJMUWNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid ( 1218124-12-9) is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 4-bromo-3,5-dimethylpyrazole moiety with a thiazolidine-4-carboxylic acid scaffold, two structural features independently recognized for their broad pharmacological potential . The bromo-substituted pyrazole component enhances the molecule's lipophilicity, which can facilitate improved passage through biomembranes, while the thiazolidine ring provides a versatile platform for further chemical modification and interaction with biological targets . Compounds featuring the thiazolidine-4-carboxylic acid core have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Recent investigations into novel thiazolidine-4-carboxylic acid derivatives have highlighted their potential as inhibitory agents, with some analogs exhibiting potent neuraminidase inhibitory activity against influenza viruses . The specific molecular architecture of this reagent makes it a valuable synthon for the design and synthesis of new chemical entities. It is particularly useful for researchers exploring structure-activity relationships in the development of protease inhibitors, enzyme modulators, and novel antibacterial agents, with molecular docking studies suggesting promising binding interactions with target proteins like penicillin-binding protein 4 (PBP4) . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant.

Properties

IUPAC Name

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-5-9(11)6(2)14(13-5)3-8-12-7(4-17-8)10(15)16/h7-8,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYBVFKJMUWNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2NC(CS2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a thiazolidine derivative under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay has been frequently employed to assess cell viability post-treatment. Notably, certain derivatives have exhibited remarkable inhibition rates against cancer cell proliferation, suggesting a promising avenue for further investigation in cancer therapeutics .

Case Studies and Research Findings

A notable study synthesized a series of thiazolidine derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that some compounds exhibited over 80% inhibition against specific cancer cell lines . Another study focused on molecular docking simulations that highlighted the potential binding interactions between these compounds and their biological targets .

Comparative Data Table

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Compound AEffective against E. coli84% inhibition (MCF7)Enzyme inhibition
Compound BEffective against S. aureus72% inhibition (CNS)Receptor binding
2-[...]-thiazolidinePromising results in bothHigh affinity in docking studiesMultiple pathways

Mechanism of Action

The mechanism of action of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazolidine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.

    Thiazolidine-4-carboxylic acid: A thiazolidine derivative with applications in organic synthesis and medicinal chemistry.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, known for their biological activity.

Uniqueness

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties. This dual-ring system can offer enhanced stability, reactivity, and potential for diverse interactions with biological targets compared to simpler analogs.

Biological Activity

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C10H14BrN3O2S
  • Molecular Weight : 320.21 g/mol
  • CAS Number : 1218124-12-9

Anticancer Activity

Research indicates that compounds containing thiazolidine and pyrazole moieties exhibit significant anticancer properties. The structure of this compound suggests potential interactions with cancer cell pathways.

Case Study : A study on thiazolidine derivatives demonstrated that modifications in the thiazolidine structure can enhance cytotoxicity against various cancer cell lines. The compound showed promising results against human liver carcinoma cells (HepG2) with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Antidiabetic Effects

Thiazolidine derivatives are recognized for their role in improving insulin sensitivity and reducing blood glucose levels. The presence of the thiazolidine ring in this compound may contribute to its antidiabetic effects.

Mechanism : It is hypothesized that the compound enhances glucose uptake in muscle and adipose tissues, potentially through the activation of peroxisome proliferator-activated receptors (PPARs) which regulate glucose and lipid metabolism .

Antioxidant Activity

The compound's structure suggests it may possess antioxidant properties, which can combat oxidative stress—a contributor to various diseases including cancer and diabetes.

Research Findings : Studies have shown that thiazolidine derivatives can reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidine derivatives. The presence of bromine and methyl groups in the pyrazole ring enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy.

Structural Feature Effect on Activity
Bromine SubstitutionIncreases lipophilicity and receptor binding
Methyl GroupsEnhances metabolic stability
Thiazolidine RingContributes to insulin sensitization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Mannich reactions. Key parameters to optimize include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance regioselectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization of the thiazolidine ring.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures yields >95% purity .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve ambiguities in the structural elucidation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the pyrazole and thiazolidine moieties. For example, the methyl groups on the pyrazole ring appear as singlets (δ 2.1–2.3 ppm), while the thiazolidine CH₂ groups split into multiplets (δ 3.5–4.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ at m/z 361.04).
  • IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole C-Br (~650 cm⁻¹) validate functional groups .
    Day1 - 29 维克多英语带你一个月刷完词汇书
    37:13:22

Q. What experimental approaches assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

  • Methodology :

  • Solubility : Use shake-flask method with UV-Vis spectroscopy to quantify solubility in PBS (pH 7.4) or DMSO/PBS mixtures.
  • Stability : Incubate at 37°C and monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) over 24–72 hours.
  • pH-dependent stability : Test in buffers ranging from pH 2.0 (simulating gastric fluid) to pH 9.0 .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Target selection : Prioritize targets with structural homology to known pyrazole or thiazolidine-binding proteins (e.g., cyclooxygenase-2).
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response validation : Repeat assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines or bacterial strains.
  • Off-target profiling : Screen against a panel of kinases or GPCRs to identify unintended interactions.
  • Metabolite analysis : Use LC-MS to detect degradation products that may contribute to cytotoxicity .

Q. How to design in vitro/in vivo studies to evaluate metabolic stability and pharmacokinetics?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint).
  • In vivo : Administer IV/oral doses in rodent models; collect plasma samples for AUC analysis.
  • Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.